4-(1-Propylpiperidin-4-yl)morpholine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(1-propylpiperidin-4-yl)morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O/c1-2-5-13-6-3-12(4-7-13)14-8-10-15-11-9-14/h12H,2-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMSPMCMDIXHWAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC(CC1)N2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Derivatization
General Synthetic Strategies for Piperidine (B6355638) and Morpholine (B109124) Ring Systems
The piperidine and morpholine rings are ubiquitous scaffolds in bioactive compounds and pharmaceuticals. researchgate.netpharmjournal.ru Their synthesis has been a subject of extensive research, leading to a variety of strategic approaches. researchgate.netpharmjournal.runih.gov
Piperidine Synthesis: The construction of the piperidine ring is a cornerstone of synthetic organic chemistry. researchgate.net Common strategies often involve the modification of pre-existing pyridine (B92270) rings through catalytic hydrogenation. researchgate.net Other prevalent methods include the cyclization of acyclic precursors. For instance, intramolecular reactions of appropriately functionalized amines can yield the piperidine core. The functionalization of already formed piperidine rings is also a widely used technique to introduce desired substituents. researchgate.net
Morpholine Synthesis: Morpholine synthesis is also well-established, with many methods proceeding via the cyclization of 1,2-amino alcohols. chemrxiv.orge3s-conferences.org A redox-neutral protocol using ethylene (B1197577) sulfate (B86663) and a base like potassium tert-butoxide provides a high-yielding, one or two-step conversion of 1,2-amino alcohols into morpholines. chemrxiv.orgorganic-chemistry.org More advanced methods include metal-catalyzed cyclizations. For example, gold-catalyzed intramolecular reactions of alkynylamines or alkynylalcohols can efficiently construct morpholine derivatives. rsc.orgrsc.org Palladium-catalyzed Wacker-type aerobic oxidative cyclization of alkenes containing an amine and a hydroxyl group is another effective method for accessing six-membered nitrogen heterocycles like morpholine. organic-chemistry.org
Specific Synthetic Routes to 4-(Piperidin-4-yl)morpholine and its N-Propyl Derivatives
The synthesis of the title compound is typically achieved in a stepwise manner, beginning with the formation of the core intermediate, 4-(piperidin-4-yl)morpholine, which is subsequently alkylated to introduce the N-propyl group.
Reductive amination is a primary and highly effective method for synthesizing 4-(piperidin-4-yl)morpholine. google.com This approach typically starts with a protected 4-piperidone (B1582916) derivative, such as 1-benzyl-4-piperidone or N-tert-butoxycarbonyl-4-piperidone. google.comguidechem.com
One documented industrial method involves the reaction of 1-benzyl-4-piperidone with an excess of morpholine in the presence of a platinum or palladium catalyst under hydrogen pressure. google.com This process facilitates a one-pot reductive amination, where the initial enamine formation between the ketone and morpholine is followed by in-situ reduction to yield 4-(1-benzylpiperidin-4-yl)morpholine. google.com Subsequent removal of the benzyl (B1604629) protecting group via catalytic hydrogenation (debenzylation) affords the desired 4-(piperidin-4-yl)morpholine intermediate. google.comgoogle.com
An alternative route uses N-tert-butoxycarbonyl-4-piperidone (Boc-4-piperidone) as the starting material. guidechem.com Reaction with morpholine in the presence of a reducing agent like palladium on carbon under a hydrogen atmosphere yields the N-Boc protected intermediate. guidechem.com The Boc group is then cleaved under acidic conditions, for example, using a solution of HCl in 1,4-dioxane, to give 4-(piperidin-4-yl)morpholine. guidechem.com
To obtain the final product, 4-(1-propylpiperidin-4-yl)morpholine, the secondary amine of the piperidine ring is subjected to a second reductive amination reaction, this time with propionaldehyde. A mild reducing agent such as sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is often employed for this transformation to selectively reduce the intermediate iminium ion without affecting other functional groups. nih.govsciencemadness.org
Direct N-alkylation offers another viable pathway to this compound from the 4-(piperidin-4-yl)morpholine intermediate. This classic method involves treating the secondary amine with a propylating agent, such as propyl bromide or propyl iodide, in the presence of a base to neutralize the hydrogen halide byproduct.
While reductive amination is common for constructing the C-N bond between the two rings, cyclization reactions are fundamental to forming the heterocyclic rings themselves. researchgate.net For instance, the morpholine ring can be constructed via intramolecular cyclization. One approach involves the reaction of a suitably substituted amino alcohol with chloroacetyl chloride, followed by base-mediated ring closure and subsequent reduction of the resulting morpholinone. researchgate.net Gold-catalyzed cyclization of alkynylamines also provides a direct route to the morpholine ring system. rsc.org These cyclization strategies are generally employed to build the core heterocyclic structures before they are coupled together.
Design and Synthesis of Derivatives Incorporating the this compound Moiety
The this compound moiety is a valuable building block in medicinal chemistry, often incorporated into larger molecules to modulate their pharmacological profiles. nih.govresearchgate.net Its inclusion can enhance binding affinity to biological targets and improve pharmacokinetic properties. nih.gov The synthesis of such derivatives typically involves coupling the pre-formed moiety to a larger molecular scaffold.
For example, the 4-(morpholin-4-yl)piperidin-1-yl fragment has been incorporated into complex structures like quinoxaline-based antitumor agents. nih.govacs.org In these syntheses, the piperidine nitrogen of 4-(morpholin-4-yl)piperidine acts as a nucleophile, displacing a leaving group on the quinoxaline (B1680401) core in a nucleophilic aromatic substitution reaction, often facilitated by a base like potassium carbonate in a solvent such as DMF at elevated temperatures. nih.govacs.org
Similarly, this scaffold has been used in the design of selective D₃ receptor antagonists. mdpi.com In one study, a flexible scaffold was synthesized and conjugated with various aryl carboxamides. The synthesis involved a multi-step sequence where a key intermediate containing the piperidine ring was first prepared, followed by reductive amination or alkylation to introduce substituents on the piperidine nitrogen, and finally amide coupling to attach the desired aryl carboxamide fragments. mdpi.com The morpholine-piperidine unit is often chosen for its ability to form favorable interactions within receptor binding pockets. researchgate.netnih.gov
The following table summarizes examples of derivatives where the core moiety is integrated into larger, biologically relevant molecules.
| Parent Scaffold | Incorporated Moiety | Synthetic Approach for Incorporation | Reference |
|---|---|---|---|
| 2-(Benzimidazol-2-yl)quinoxaline | 4-(Morpholin-4-yl)piperidine | Nucleophilic aromatic substitution (SNAr) of a fluoro-substituted precursor with 4-(morpholin-4-yl)piperidine using K2CO3 in DMF. | nih.govacs.org |
| 24-Nor-5β-cholane | 4-(Morpholin-4-yl)piperidine | Reaction of O-acetyllithocholic acid chloride with morpholine to form an amide, followed by reduction with LiAlH4. | cas.cz |
| Benzamide-based D3 Antagonist | N-Propyl-4-(arylcarboxamido)piperidine | Multi-step synthesis involving initial formation of a substituted piperidine, N-propylation via alkylation or reduction, followed by amide coupling. | mdpi.com |
| Tetrahydroquinoline | Morpholine | Reaction of 7-nitro-1,2,3,4-tetrahydroquinoline (B1295683) with morpholine-4-carbonyl chloride. | mdpi.com |
Preclinical Pharmacological Data for this compound Not Publicly Available
Following a comprehensive review of publicly accessible scientific literature and chemical databases, it has been determined that preclinical pharmacological data for the specific chemical compound this compound is not available. Extensive searches for this compound—including variations on its chemical name, its potential Chemical Abstracts Service (CAS) number, and targeted queries for its activity in specific biological assays—did not yield the required information to fulfill the requested article structure.
The searches were conducted to identify data for the following preclinical characterization areas:
Functional Biological Activity Assessments (In Vitro):There is no published information on the effects of this compound in enzyme inhibition assays for targets such as PARP-1, Acetylcholinesterase (AChE), Monoamine oxidase (MAO), or Cyclooxygenase (COX). Similarly, no data from cell-based functional assays, such as those measuring neuroprotection or anti-inflammatory effects, are available for this specific compound.
The parent compound, 4-(Piperidin-4-yl)morpholine, is listed in chemical supplier catalogs, with CAS numbers 53617-35-9 and 550370-31-5 (for the hydrochloride salt) nih.govbldpharm.comsigmaaldrich.com. However, the addition of the N-propyl group creates a distinct chemical entity for which pharmacological data has not been published in the sources reviewed.
Due to the absence of specific, scientifically validated data for this compound, it is not possible to generate the requested professional and authoritative article while adhering to the strict requirements of scientific accuracy and sole focus on the specified compound.
Receptor Agonist and Antagonist Profiling
While direct receptor profiling data for this compound is not extensively available in public literature, the profile of its core scaffolds suggests a high likelihood of interaction with sigma (σ) receptors. The sigma-1 (σ1) receptor, in particular, has been identified as a key target for compounds containing piperidine and morpholine motifs. chemrxiv.org
Compounds featuring a piperidine scaffold have demonstrated significant affinity for σ1 receptors. For instance, in a series of 3- and 4-hydroxypiperidine (B117109) derivatives, binding affinities (Ki) for the σ1 receptor were found to be in the low nanomolar range. chemrxiv.org The basic nitrogen within the piperidine ring is a crucial pharmacophoric element, forming key ionic interactions with acidic residues like Glutamate-172 (Glu172) in the σ1 receptor binding pocket. chemrxiv.org
The substitution of a piperazine (B1678402) ring with a piperidine has been shown to be a critical structural element for achieving high affinity at both histamine (B1213489) H3 and σ1 receptors. nih.gov Further studies on piperidine and piperazine scaffolds revealed that N-methyl piperidine derivatives can achieve strong to moderate affinity for the σ1 receptor, with Ki values ranging from 0.54 to 108 nM. unict.it The N-propyl group, as present in this compound, is a common feature in many CNS-active agents and is known to influence receptor affinity and selectivity. For example, the dopamine (B1211576) D2/D3 receptor agonist (-)-N-Propyl-norapomorphine (NPA) demonstrates high affinity for its target receptors. nih.govnih.gov
Based on this evidence from structurally related compounds, this compound is predicted to be a modulator of the σ1 receptor. The table below presents binding affinities for representative piperidine analogues at the σ1 receptor, illustrating the potential affinity range for the title compound.
| Compound Analogue | Target Receptor | Binding Affinity (Ki, nM) | Reference |
|---|---|---|---|
| Trifluoromethyl indazole piperidine analogue (12c) | Sigma-1 (σ1) | 0.7 | chemrxiv.org |
| NH-indazole piperidine analogue (12a) | Sigma-1 (σ1) | 1.2 | chemrxiv.org |
| Piperidine derivative (5) | Sigma-1 (σ1) | 3.64 | nih.gov |
| N-methyl piperidine derivative (12a) | Sigma-1 (σ1) | 0.54 | unict.it |
| N-methyl piperidine derivative (12c) | Sigma-1 (σ1) | 1.22 | unict.it |
Structure-Activity Relationships (SAR) and Quantitative Structure-Activity Relationships (QSAR)
SAR and QSAR studies provide a systematic understanding of how a molecule's chemical structure relates to its biological activity. For piperidine- and morpholine-based compounds, these relationships are critical for optimizing potency and selectivity.
The morpholine ring itself is considered a "privileged pharmacophore" in medicinal chemistry. sci-hub.se Its inclusion in a molecule can enhance potency through interactions with target proteins and favorably modulate pharmacokinetic properties. sci-hub.seresearchgate.net The morpholine moiety can increase water solubility and facilitate specific interactions within the ATP-binding pocket of kinases like mTOR, a target for some morpholine-containing drugs. mdpi.com In the context of CNS agents, replacing a piperidine ring with a morpholine has been shown to improve potency and CNS druggability. nih.gov
For piperidine derivatives targeting the σ1 receptor, SAR studies have highlighted several key features. A basic nitrogen atom is fundamental for activity. chemrxiv.org The nature of the substituent on the piperidine nitrogen and the substitution pattern on the ring itself significantly influence affinity and selectivity. For instance, replacing a piperazine ring with a piperidine often enhances σ1 affinity. unict.it
QSAR models, which use mathematical equations to correlate structural descriptors with activity, are powerful tools in drug design. researchgate.net While a specific QSAR model for this compound has not been published, general models for σ1 ligands emphasize the importance of features like hydrophobicity, molecular volume, and the presence of hydrogen bond acceptors and donors. frontiersin.org
Impact of Structural Modifications on Target Affinity and Potency
Even minor structural changes to the piperidine-morpholine scaffold can have a dramatic impact on biological activity.
N-Substituent: The N-propyl group is a key determinant of activity. Altering the length or nature of this alkyl chain can significantly change receptor affinity and functional activity. In related systems, elongation of an alkyl chain from a two-carbon to a three-carbon chain (propyl) improved selectivity for the σ2 receptor over the σ1 receptor. unict.it
Piperidine vs. Piperazine: The choice between a piperidine and a piperazine ring is a critical modification. In one study, replacing a piperazine with an N-methyl piperidine scaffold yielded derivatives with significantly higher affinity for the σ1 receptor. unict.it In another context, replacing an N-substituted piperazine with a piperidine or morpholine fragment led to a significant decrease or complete loss of cytotoxic activity against cancer cell lines, demonstrating the profound impact of this core structure. nih.gov
Pharmacophore Elucidation
A pharmacophore is the specific three-dimensional arrangement of chemical features essential for a molecule to exert a particular biological effect. For σ1 receptor ligands, several pharmacophore models have been proposed.
A widely accepted model consists of a basic tertiary amine (like the nitrogen in the piperidine ring) and a hydrophobic region, often an aromatic ring, separated by a linker of a specific length. nih.gov The basic amine forms a critical salt bridge with the Glu172 residue in the σ1 receptor's binding site. chemrxiv.org
Stereochemical Considerations in Biological Activity
Stereochemistry, the 3D arrangement of atoms in a molecule, often plays a pivotal role in biological activity, affecting target binding, metabolism, and distribution. nih.gov For piperidine derivatives, chirality can significantly influence potency.
In studies of related chiral piperidine compounds, a clear preference for one stereoisomer over another has been observed. For example, in one series of α-glucosidase inhibitors, compounds with the S-configuration at the chiral center were up to five times more active than their R-configuration counterparts. researchgate.net For certain piperidine derivatives, obtaining the cis isomer is desirable as it is often the more pharmacologically active form compared to the trans isomer. google.com
Although this compound itself is achiral, the introduction of substituents on either the piperidine or morpholine ring could create chiral centers. Based on extensive precedent in related heterocyclic compounds, it is highly probable that the different enantiomers of such substituted derivatives would exhibit distinct biological activities and potencies.
In Vivo Pharmacodynamic Investigations in Preclinical Models
In vivo studies in animal models are essential to understand the physiological and behavioral effects of a new chemical entity. While specific in vivo data for this compound is scarce, the known activities of structurally similar compounds provide insights into its potential pharmacodynamic profile.
Given the strong evidence for σ1 receptor affinity, it is anticipated that this compound would show activity in animal models of CNS disorders where σ1 receptors are implicated, such as neuropathic pain, depression, and neurodegenerative diseases. chemrxiv.org For example, σ1 ligands with a piperidine scaffold have demonstrated neuroprotective and antidepressant effects in various animal models. unict.it
Mechanistic Studies in Animal Models
Mechanistic studies aim to elucidate how a compound produces its effects at a systems level. For compounds related to this compound, several in vivo effects have been documented.
In a pharmacological screening of piperazine derivatives with a propyl linker, which share structural similarities with the title compound, researchers observed significant analgesic action in mice. nih.gov The same compounds also inhibited amphetamine-induced hyperactivity and abolished apomorphine-induced stereotypy, suggesting an interaction with dopaminergic pathways, a common feature of many σ1 receptor ligands. nih.gov Another study reported that selective σ1 receptor ligands with piperidine scaffolds produced antiallodynic effects in models of neuropathic pain. unict.it These findings suggest that this compound, if confirmed as a potent σ1 ligand, could exhibit similar analgesic and neuromodulatory properties in preclinical animal models.
Preclinical Pharmacological Characterization
Preclinical Efficacy
A comprehensive review of publicly available scientific literature and databases reveals no specific preclinical data or dedicated studies on the in vivo target engagement of the chemical compound 4-(1-Propylpiperidin-4-yl)morpholine. While the morpholine (B109124) and piperidine (B6355638) moieties are common scaffolds in medicinal chemistry and are present in numerous biologically active molecules, research specifically elucidating the in vivo pharmacological properties and target interactions of this compound has not been reported. e3s-conferences.orgresearchgate.netnih.govresearchgate.net
Consequently, there are no available research findings or data tables to present regarding the in vivo proof-of-concept for target engagement for this particular compound. Scientific inquiry into this specific molecule would be necessary to determine its pharmacological profile and potential therapeutic applications.
Computational and Biophysical Approaches
Molecular Modeling and Docking Studies of Ligand-Target Interactions
Molecular modeling and docking are pivotal computational techniques used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target molecule, typically a protein receptor. For derivatives containing the piperidine-morpholine scaffold, these studies are crucial for understanding their pharmacological activity, particularly as ligands for receptors such as the sigma (σ) receptors. acs.orgnih.govnih.gov
Docking simulations for piperidine-based ligands have successfully identified key interactions within the binding pockets of their targets. acs.orgnih.gov For instance, studies on various piperidine (B6355638) derivatives targeting sigma-1 (σ1R) and sigma-2 (σ2R) receptors highlight that the piperidine ring is often a critical structural element for activity at the σ1R. nih.gov These simulations reveal that the protonated nitrogen of the piperidine ring frequently forms a crucial salt bridge or hydrogen bond with acidic residues, such as Asp or Glu, in the receptor's binding site. frontiersin.org The N-propyl group of 4-(1-propylpiperidin-4-yl)morpholine would be expected to explore a hydrophobic pocket within the receptor, contributing to binding affinity through van der Waals interactions. The morpholine (B109124) moiety, with its ether oxygen, can act as a hydrogen bond acceptor, further anchoring the ligand within the active site. researchgate.netmdpi.com
Molecular docking of morpholine-thiazolidinone hybrids has shown that van der Waals forces, hydrophobic interactions, and hydrogen bonding are the primary forces driving the ligand-receptor complex formation. scispace.comeurjchem.com In the context of this compound, docking studies would aim to elucidate the specific amino acid residues it interacts with, providing a structural basis for its affinity and selectivity. These studies are foundational for designing new analogs with improved potency and target specificity. acs.orgnih.gov
| Interaction Type | Potential Interacting Group on Compound | Typical Receptor Residue | Significance |
| Ionic/H-Bond | Protonated Piperidine Nitrogen | Aspartic Acid, Glutamic Acid | Primary anchor point for affinity |
| Hydrophobic | N-Propyl Chain, Piperidine Ring | Leucine, Isoleucine, Valine | Contributes to binding affinity and selectivity |
| Hydrogen Bond | Morpholine Oxygen | Serine, Threonine, Tyrosine | Stabilizes ligand orientation |
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations provide a dynamic view of the ligand-target complex, complementing the static picture offered by molecular docking. mdpi.comnih.gov By simulating the movements of atoms and molecules over time, MD can assess the stability of the predicted binding pose, reveal conformational changes in the protein upon ligand binding, and provide more accurate estimations of binding free energy. researchgate.netnih.gov
For a compound like this compound, an MD simulation would typically be run for tens to hundreds of nanoseconds to observe the behavior of the ligand in the receptor's binding pocket. researchgate.net Key analyses from these simulations include:
Root Mean Square Fluctuation (RMSF): To identify which parts of the ligand and protein are flexible or rigid. This can highlight which interactions are most persistent.
Hydrogen Bond Analysis: To quantify the presence and duration of specific hydrogen bonds predicted in docking, confirming their importance for binding. nih.gov
MD simulations are invaluable for refining the understanding of how ligands like this compound engage with their biological targets, offering insights that are critical for lead optimization. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Analyses
Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govtandfonline.com These models are used to predict the activity of newly designed molecules and to understand which structural properties are most influential.
For piperidine and morpholine derivatives, QSAR models have been developed to predict various activities, including toxicity and receptor inhibition. nih.govpensoft.net A study on 2-(1-propylpiperidin-4-yl)-1H-benzimidazole-4-carboxamide derivatives, which share the N-propylpiperidine core with the title compound, successfully developed a robust QSAR model for predicting their activity as PARP inhibitors. nih.gov This model, built using a genetic algorithm for descriptor selection, achieved high statistical significance (R² = 0.935), indicating its strong predictive power. nih.gov
The descriptors used in such models fall into several categories:
Topological Descriptors: Describe the connectivity and branching of the molecule.
Electronic Descriptors: Relate to the electronic properties, such as dipole moment and polarizability. pensoft.net
Steric/Geometrical Descriptors: Define the size and shape of the molecule. tandfonline.comnih.gov
3D-QSAR methods, like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), go a step further by analyzing the 3D fields surrounding the molecules. These analyses generate contour maps that visualize regions where steric bulk, positive or negative electrostatic potential, or hydrophobic character would increase or decrease biological activity, providing a clear guide for structural modification.
| QSAR Descriptor Type | Example Descriptor | Potential Influence on Activity |
| Topological | Wiener Index, Zagreb Index | Molecular complexity and branching |
| Electronic | Dipole Moment, HOMO/LUMO energies | Polarity, reactivity, and interaction potential |
| Steric (3D-QSAR) | Steric Fields (CoMFA) | Favorable/unfavorable volume in binding pocket |
| Electrostatic (3D-QSAR) | Electrostatic Fields (CoMFA) | Favorable/unfavorable charge distribution |
Fragment-Based and Scaffold-Based Drug Design Principles Applied to the Compound
Fragment-based drug discovery (FBDD) and scaffold-based design are modern strategies for efficient lead generation. nih.govresearchgate.net The structure of this compound can be deconstructed into its constituent fragments: the N-propylpiperidine unit and the morpholine unit.
In FBDD, low-molecular-weight fragments are screened for weak binding to a target, and then grown or linked to create a more potent lead. nih.gov The piperidinyl-morpholine core can be considered a "scaffold," a central molecular framework upon which various substituents can be built to optimize interactions with a specific target. mdpi.comnih.gov This scaffold is present in numerous compounds targeting sigma receptors, indicating its utility as a privileged structure for this receptor class. nih.govnih.govacs.org
Drug design principles applied to this scaffold would involve:
Scaffold Hopping: Replacing the piperidinyl-morpholine core with a bioisosteric scaffold to explore new chemical space, potentially improving properties like selectivity or metabolic stability. nih.gov
Fragment Elaboration: Using the existing scaffold as a starting point. For example, the N-propyl group could be modified (e.g., lengthened, branched, or cyclized) to better fit a hydrophobic pocket, or substituents could be added to the morpholine or piperidine rings to form new interactions, guided by docking and QSAR results.
The combination of a basic nitrogen center (piperidine) and a hydrogen bond acceptor (morpholine) within a semi-rigid structure makes the 4-(piperidin-4-yl)morpholine scaffold a versatile platform for developing new therapeutic agents. mdpi.com
Mechanistic Insights and Potential Research Applications
Elucidation of Molecular Mechanisms of Action (e.g., GLP Lysine (B10760008) Methyltransferase Inhibition)
The 4-(1-propylpiperidin-4-yl)morpholine moiety is an integral component of potent and selective enzyme inhibitors, particularly those targeting epigenetic modulators like lysine methyltransferases. A notable example is its incorporation into a quinazoline-based scaffold, leading to the discovery of selective inhibitors for G9a-like protein (GLP) lysine methyltransferase.
In a screening of a quinazoline (B50416) compound library, a molecule identified as compound 4 (6,7-Dimethoxy-2-morpholino-N-(1-propylpiperidin-4-yl)-quinazolin-4-amine) was found to be a highly selective GLP inhibitor. nih.gov This compound demonstrated a 34-fold greater selectivity for GLP over the closely related enzyme G9a. nih.gov Lysine methyltransferases like GLP and G9a play crucial roles in regulating gene expression and are implicated in various diseases, making selective inhibitors valuable research tools and potential therapeutic leads. nih.govfrontiersin.org
The mechanism of action involves the compound binding to the enzyme's active site, inhibiting the transfer of a methyl group from the co-factor S-adenosyl-L-methionine (SAM) to the histone substrate. nih.gov Isothermal titration calorimetry (ITC) confirmed the direct binding of this class of compounds to GLP. nih.gov The selectivity of compound 4 for GLP over a wide range of other protein, DNA, and RNA methyltransferases underscores the specific role of its chemical architecture in achieving targeted enzyme inhibition. nih.gov
Table 1: Inhibitory Activity of Compound 4 against GLP and G9a Methyltransferases
| Compound Name | Target Enzyme | IC₅₀ (nM) | Selectivity (G9a/GLP) |
| 6,7-Dimethoxy-2-morpholino-N-(1-propylpiperidin-4-yl)-quinazolin-4-amine | GLP | 13 ± 4 | 34-fold |
| 6,7-Dimethoxy-2-morpholino-N-(1-propylpiperidin-4-yl)-quinazolin-4-amine | G9a | 440 ± 63 |
Data sourced from a study on potent and selective inhibitors for GLP lysine methyltransferase. nih.gov
Role of the this compound Moiety in Enhancing Bioactivity and Selectivity
The morpholine (B109124) ring is frequently employed in medicinal chemistry to improve physicochemical properties. nih.gov Its features include:
Improved Pharmacokinetics : The morpholine ring can enhance aqueous solubility and metabolic stability, leading to more desirable drug-like properties. nih.govresearchgate.net
Molecular Interactions : The oxygen atom can act as a hydrogen bond acceptor, while the ring's chair conformation allows it to serve as a versatile scaffold, orienting other functional groups for optimal interaction with a biological target. researchgate.netnih.gov
Enhanced Potency and Selectivity : In many bioactive molecules, the morpholine moiety is an integral part of the pharmacophore, bestowing selective affinity for specific receptors or enzyme active sites. nih.gov
The N-propylpiperidine portion also plays a critical role:
Basicity and Binding : The basic nitrogen of the piperidine (B6355638) ring can form crucial ionic interactions or hydrogen bonds within a target's binding pocket. The pKa of this nitrogen is a key determinant of these interactions. nih.gov
Lipophilicity and Permeability : The propyl group attached to the piperidine nitrogen increases the lipophilicity of the molecule. This modification can be fine-tuned to balance solubility and permeability, which is particularly important for crossing the blood-brain barrier in CNS-targeted drugs. nih.gov
Structure-Activity Relationships (SAR) : In the context of the GLP inhibitor (compound 4 ), SAR studies exploring different regions of the quinazoline scaffold demonstrated that modifications to the core, which includes the this compound fragment, could further enhance selectivity to over 140-fold for GLP over G9a. nih.gov This highlights the moiety's importance in dictating the inhibitor's specificity.
Theoretical Therapeutic Potential based on Preclinical Findings
Derivatives containing the this compound scaffold have been investigated in a range of preclinical models, demonstrating potential applications across several therapeutic areas.
Central Nervous System (CNS) Disorders
The physicochemical properties of the morpholine ring make it particularly valuable for developing drugs targeting the CNS. nih.gov The presence of the morpholine can improve brain permeability and modulate pharmacokinetic properties. nih.gov In CNS-active compounds, this scaffold is used to enhance potency through specific molecular interactions and to correctly position other parts of the molecule within the target binding site. nih.gov Research on morpholine-containing compounds has shown potential for treating mood disorders, pain, and neurodegenerative diseases. nih.gov
Oncology
Numerous studies have highlighted the anticancer potential of compounds featuring a morpholine ring. e3s-conferences.orgresearchgate.net
Cytotoxic Activity : A series of morpholine-substituted quinazoline derivatives showed significant cytotoxic potential against various cancer cell lines, including lung (A549), breast (MCF-7), and neuroblastoma (SHSY-5Y). nih.gov Compounds AK-3 and AK-10 from this series were found to induce cell death via apoptosis and halt cell proliferation in the G1 phase of the cell cycle. nih.gov
Enzyme Inhibition : Other morpholine-containing structures have been developed as inhibitors of key cancer-related signaling pathways, such as PI3K and mTOR. mdpi.comsci-hub.se For instance, a series of morpholine-substituted tetrahydroquinoline derivatives were designed as potential mTOR inhibitors. mdpi.com Another compound, 4-(4-(3-(1-(2-(piperidin-1-yl)ethyl)-1H-benzo[d]imidazole-2-yl)isoxazol-5-yl)phenyl)morpholine , was identified as a novel c-Myc inhibitor that disrupts the c-Myc/Max protein interaction, leading to apoptosis in lung cancer cells. nih.gov
Table 2: Preclinical Anticancer Activity of Selected Morpholine-Containing Compounds
| Compound | Cancer Cell Line | Target/Mechanism | IC₅₀ (µM) |
| AK-3 | A549 (Lung) | Cytotoxic, G1 Arrest | 10.38 ± 0.27 |
| AK-3 | MCF-7 (Breast) | Cytotoxic, G1 Arrest | 6.44 ± 0.29 |
| AK-3 | SHSY-5Y (Neuroblastoma) | Cytotoxic, G1 Arrest | 9.54 ± 0.15 |
| AK-10 | A549 (Lung) | Cytotoxic, G1 Arrest | 8.55 ± 0.67 |
| AK-10 | MCF-7 (Breast) | Cytotoxic, G1 Arrest | 3.15 ± 0.23 |
| AK-10 | SHSY-5Y (Neuroblastoma) | Cytotoxic, G1 Arrest | 3.36 ± 0.29 |
| Compound A5 | A549 (Lung) | c-Myc Inhibition | 4.08 |
| Compound A5 | NCI-H1299 (Lung) | c-Myc Inhibition | 7.86 |
Data compiled from studies on morpholine substituted quinazolines and a novel c-Myc inhibitor. nih.govnih.gov
Inflammation
The morpholine scaffold is also present in novel anti-inflammatory agents. A study on morpholinopyrimidine derivatives revealed their ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells at non-cytotoxic concentrations. nih.gov Two lead compounds from this series, V4 and V8 , were shown to significantly reduce the mRNA and protein expression of key inflammatory enzymes, inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.gov These findings suggest a potential therapeutic strategy for managing inflammation-associated disorders. nih.gov
Anti-infectives
The versatility of the morpholine moiety extends to the development of anti-infective agents.
Antibiotic Enhancers : In the fight against antimicrobial resistance, morpholine-containing 5-arylideneimidazolones have been explored as adjuvants to restore the activity of conventional antibiotics. mdpi.com Certain compounds were found to significantly reduce the minimum inhibitory concentration (MIC) of oxacillin (B1211168) against methicillin-resistant Staphylococcus aureus (MRSA), potentially by interacting with the allosteric site of penicillin-binding protein 2a (PBP2a). mdpi.com
Antimalarials : Diaminoquinazoline derivatives, which share a core structure with the GLP inhibitors mentioned earlier, have demonstrated potent antimalarial activity against Plasmodium falciparum. researchgate.net
Future Research Directions and Unexplored Avenues
Development of Advanced Synthetic Methodologies
The synthesis of 4-(1-Propylpiperidin-4-yl)morpholine is predicated on the availability of its precursor, 4-(piperidin-4-yl)morpholine. Future research could focus on optimizing the synthesis of this key intermediate and its subsequent N-alkylation.
A patented method for producing 4-(piperidin-4-yl)morpholine involves the reductive amination of 1-benzyl-4-piperidone with morpholine (B109124), followed by a debenzylation step. google.com This process, while effective, presents opportunities for the development of more streamlined and efficient synthetic routes. Future investigations could explore one-pot methodologies that combine reductive amination and N-propylation, potentially using propyl iodide or propanal under reductive amination conditions directly with 4-(piperidin-4-yl)morpholine.
Furthermore, the development of stereoselective syntheses could yield enantiomerically pure forms of substituted derivatives of this compound, which would be invaluable for studying stereospecific interactions with biological targets. banglajol.info The use of chiral auxiliaries or catalysts in the synthesis of the piperidine (B6355638) or morpholine rings could be a promising avenue. sci-hub.se
Table 1: Synthetic Methodologies for Related Compounds
| Reaction Type | Starting Materials | Reagents and Conditions | Product | Reference |
| Reductive Amination/Debenzylation | 1-benzyl-4-piperidone, morpholine | H₂, Platinum or Palladium catalyst | 4-(piperidin-4-yl)morpholine | google.com |
| N-Alkylation | 4-(piperidin-4-yl)morpholine | Propyl halide, base | This compound | Inferred |
| Halocyclization | N-allyl-β-amino alcohol | Bromine | Substituted chiral morpholines | banglajol.info |
Exploration of Novel Biological Targets and Polypharmacology
The piperidine and morpholine moieties are present in a wide array of approved drugs and clinical candidates, suggesting a high potential for biological activity in this compound. pharmjournal.rubohrium.comresearchgate.netresearchgate.net The N-propyl group can significantly influence the lipophilicity, metabolic stability, and receptor affinity of the molecule.
Future research should focus on screening this compound against a broad panel of biological targets. Given the prevalence of the piperidine scaffold in central nervous system (CNS) active compounds, initial investigations could target receptors and enzymes implicated in neurological disorders. For instance, N-substituted piperidines have been investigated as antagonists for the NMDA receptor subtype NR1a/2B, which is involved in various neurological conditions. acs.org
The concept of polypharmacology, where a single compound interacts with multiple targets, is gaining traction in drug discovery. chemicalbook.com The hybrid nature of this compound makes it an interesting candidate for polypharmacological profiling. For example, derivatives of 4-aminoquinolines, which share structural similarities, have been explored for their multi-target effects against diseases like malaria, tuberculosis, and cancer. chemicalbook.comresearchgate.net A comprehensive screening approach could uncover unexpected multi-target activities for this compound.
Table 2: Potential Biological Target Classes for this compound
| Target Class | Rationale | Example of Related Compounds |
| G-protein coupled receptors (GPCRs) | Piperidine is a common scaffold in GPCR ligands. | Risperidone (antipsychotic) researchgate.net |
| Ion Channels | N-substituted piperidines can modulate ion channel activity. | Ifenprodil (NMDA receptor antagonist) acs.org |
| Kinases | Morpholine is a privileged structure in kinase inhibitors. | Gefitinib (EGFR inhibitor) |
| Enzymes (e.g., cholinesterases) | Piperidine derivatives have shown cholinesterase inhibitory activity. | Donepezil (acetylcholinesterase inhibitor) |
Integration of Advanced Biophysical Techniques for Ligand-Target Characterization
Should screening efforts identify promising biological targets, the subsequent characterization of the ligand-target interactions will be crucial. Advanced biophysical techniques can provide detailed insights into the binding kinetics, thermodynamics, and structural basis of these interactions.
Techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) can be employed to determine the binding affinity and thermodynamic parameters of the interaction between this compound and its target protein. X-ray crystallography or cryo-electron microscopy (cryo-EM) could then be used to solve the three-dimensional structure of the complex, revealing the precise binding mode and key molecular interactions. This structural information is invaluable for structure-based drug design efforts.
Furthermore, computational methods, such as molecular docking and molecular dynamics simulations, can be used to predict binding modes and rationalize structure-activity relationships (SAR). nih.gov These in silico approaches can guide the design of new analogs with improved potency and selectivity.
Strategic Application in Medicinal Chemistry Programs
The this compound scaffold holds potential as a versatile building block in medicinal chemistry programs. Its physicochemical properties can be readily modulated through substitution on the piperidine or morpholine rings, or by varying the N-alkyl substituent.
A systematic exploration of the SAR of this scaffold could lead to the identification of potent and selective modulators of various biological targets. For instance, creating a library of N-alkyl derivatives (e.g., ethyl, butyl, benzyl) of 4-(piperidin-4-yl)morpholine would allow for a systematic investigation of how the nature of the N-substituent affects biological activity. researchgate.net
The morpholine moiety is often introduced into drug candidates to improve their pharmacokinetic properties, such as aqueous solubility and metabolic stability. researchgate.net Therefore, this compound and its derivatives could be strategically employed to optimize the drug-like properties of lead compounds in various therapeutic areas, including oncology, infectious diseases, and CNS disorders. nih.govmdpi.com
Q & A
Basic: What synthetic routes are recommended for 4-(1-Propylpiperidin-4-yl)morpholine, and how can reaction conditions be optimized?
Answer:
The synthesis of morpholine-piperidine derivatives typically involves multi-step reactions. For example, a related compound, 4-[1-(6-Nitro-3-pyridyl)-4-piperidyl]morpholine, was synthesized via nucleophilic substitution and coupling reactions under reflux conditions using DMSO as a solvent . Key parameters for optimization include:
- Temperature control : Maintaining reflux conditions (e.g., 80–100°C) to ensure complete reaction.
- Catalyst selection : Use of palladium catalysts for coupling reactions or acid/base conditions for substitutions.
- Purification : Column chromatography with gradients (e.g., 0–10% methanol in dichloromethane) to isolate the target compound .
Advanced: How can researchers resolve discrepancies in biological activity data across structurally similar morpholine derivatives?
Answer:
Discrepancies often arise from variations in substituent positions or assay conditions. A comparative analysis of bromo/fluoro-substituted benzyl-morpholine derivatives showed that minor structural changes (e.g., bromine at the 2- vs. 4-position) significantly altered receptor binding affinity . To address inconsistencies:
- Structural validation : Confirm stereochemistry and purity via NMR and LC-MS.
- Assay standardization : Use consistent cell lines (e.g., HEK293 for receptor studies) and control compounds.
- Computational modeling : Predict binding modes using molecular docking to identify critical interactions (e.g., halogen bonding with fluorine substituents) .
Basic: What analytical techniques are most effective for characterizing this compound?
Answer:
- 1H NMR : Resolves piperidine and morpholine ring protons (e.g., δ 2.42–3.52 ppm for methylene groups) .
- Mass spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+ ion).
- HPLC-PDA : Validates purity (>98%) using C18 columns with acetonitrile/water gradients .
Advanced: What computational methods predict the interaction mechanisms of this compound with biological targets?
Answer:
- Molecular docking (AutoDock Vina) : Models binding to targets like PI3K or dopamine receptors, focusing on hydrogen bonds with the morpholine oxygen.
- MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns trajectories.
- QSAR models : Correlate substituent electronegativity (e.g., fluorine) with IC50 values for kinase inhibition .
Basic: How should initial biological assays evaluate therapeutic potential?
Answer:
- In vitro screens : Test cytotoxicity against cancer lines (e.g., MCF-7, A549) via MTT assays.
- Enzyme inhibition : Assess IC50 against acetylcholinesterase or kinases using fluorogenic substrates.
- Receptor binding : Radioligand displacement assays for GPCRs (e.g., serotonin 5-HT2A) .
Advanced: What strategies establish structure-activity relationships (SAR) for morpholine derivatives?
Answer:
- Substituent variation : Synthesize analogs with alkyl/aryl groups on the piperidine ring and compare bioactivity.
- Pharmacophore mapping : Identify essential motifs (e.g., morpholine O-atom for hydrogen bonding).
- Data clustering : Use principal component analysis (PCA) to group compounds by activity profiles .
Basic: What purification parameters ensure high yield and purity?
Answer:
- Solvent selection : Use polar aprotic solvents (e.g., DCM/MeOH) for recrystallization.
- Chromatography : Optimize silica gel columns with isocratic elution (e.g., 5% triethylamine in ethyl acetate).
- Drying : Lyophilize under high vacuum to remove residual solvents .
Advanced: How to address conflicting pharmacokinetic data in preclinical studies?
Answer:
- Metabolic stability assays : Incubate with liver microsomes to assess CYP450-mediated degradation.
- Plasma protein binding : Use equilibrium dialysis to measure unbound fractions.
- In vivo PK studies : Compare oral vs. intravenous administration in rodent models, adjusting formulations (e.g., PEG-based) to enhance bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
